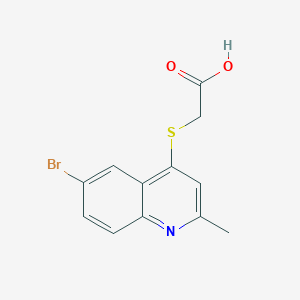
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid, also known as BMSAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMSAA is a derivative of quinoline and possesses a sulfur-containing functional group that is believed to be responsible for its bioactivity.
Aplicaciones Científicas De Investigación
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various therapeutic properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied for its potential use in treating various diseases such as cancer, arthritis, and bacterial infections.
Mecanismo De Acción
The exact mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is not fully understood. However, it is believed that the sulfur-containing functional group of the compound interacts with various cellular targets and modulates their activity. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has also been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the compound has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. One area of interest is the development of more potent analogs of the compound that exhibit improved bioactivity and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
In conclusion, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities and has been extensively studied for its potential use in treating various diseases. Further research is needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications.
Métodos De Síntesis
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid can be synthesized by a multi-step process involving the reaction of quinoline with various reagents such as bromine, methyl iodide, and thiol. The final step involves the reaction of the intermediate compound with acetic acid to yield (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSUQMOOFDJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

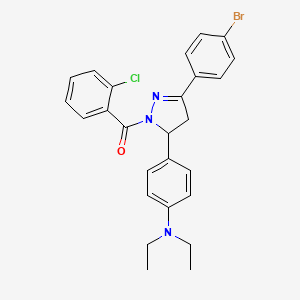

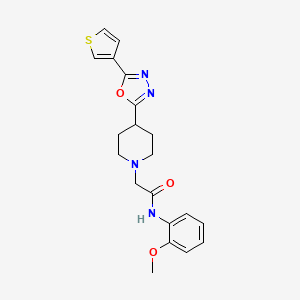

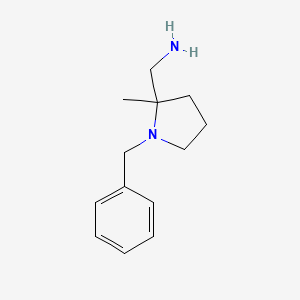
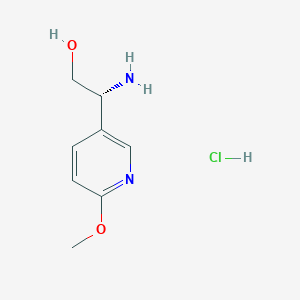
![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
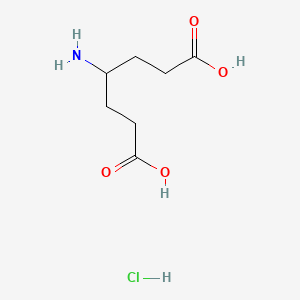

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)
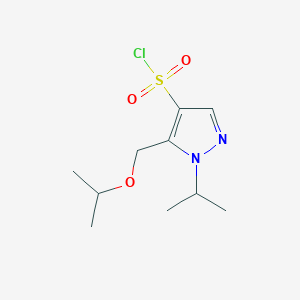
![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)